7-表-克林霉素

描述

7-Epi Clindamycin Hydrochloride is a Clindamycin impurity in bulk drug.

科学研究应用

分析方法开发

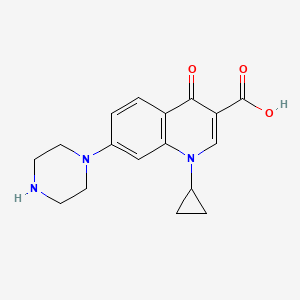

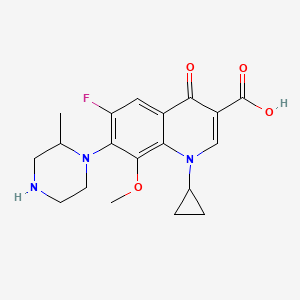

研究人员利用7-表-克林霉素来开发和验证分析方法。 这包括色谱法和质谱技术,用于检测和量化各种制剂中克林霉素及其杂质的存在 {svg_1}.

食品和饮料检测

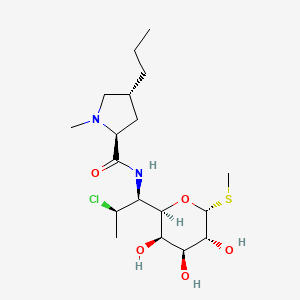

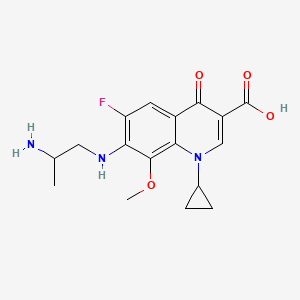

在食品和饮料行业,7-表-克林霉素可以用作标准,检测抗生素残留。 这确保产品不含污染物,对消费安全 {svg_2}.

监管合规

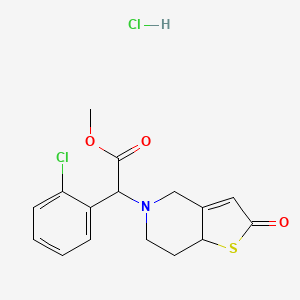

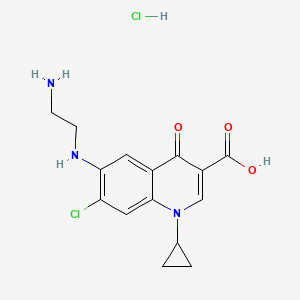

7-表-克林霉素有助于遵守药物开发和批准流程的监管指南。 它用于方法验证和稳定性测试等应用,这些是获得监管批准必不可少的 {svg_3}.

临床研究

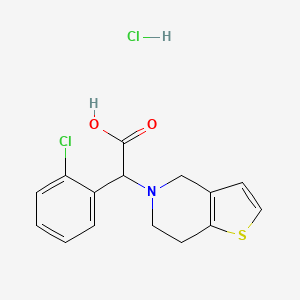

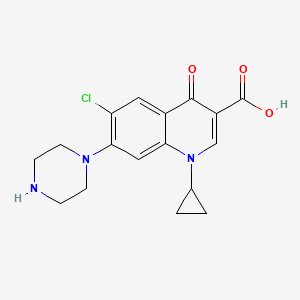

在临床研究中,7-表-克林霉素可用于研究克林霉素的药代动力学和代谢。 了解它在体内的行为有助于优化剂量方案并改善治疗效果 {svg_4}.

抗生素耐药性研究

7-表-克林霉素在抗生素耐药机制研究中非常有价值。 通过研究它与细菌蛋白的相互作用,科学家可以制定克服耐药性并提高抗生素功效的策略 {svg_5}.

合成化学

该化合物在合成化学中也很重要,它可以作为合成具有潜在治疗应用的新型克林霉素类似物的起始原料或中间体 {svg_6}.

环境监测

最后,7-表-克林霉素可用于环境监测,以评估抗生素使用对生态系统的影响。 例如,它在水源中的检测可以表明污染,并有助于制定环境保护策略 {svg_7}.

作用机制

Target of Action

7-Epiclindamycin, also known as ST54QM406G or Antibiotic U 21251F, is primarily used to treat bacterial infections caused by gram-positive organisms . Its primary targets are the 50S subunit of the bacterial ribosome .

Mode of Action

7-Epiclindamycin inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process . The molecular mechanism through which this occurs is thought to be due to 7-Epiclindamycin’s three-dimensional structure, which closely resembles the 3 .

Biochemical Pathways

The biochemical pathways affected by 7-Epiclindamycin are those involved in bacterial protein synthesis. By binding to the 50S subunit of the bacterial ribosome, 7-Epiclindamycin prevents peptide bond formation, thereby inhibiting protein synthesis . This action disrupts the normal functioning of the bacteria, leading to its eventual death .

Pharmacokinetics

It is known that factors such as body weight can significantly influence the pharmacokinetics of antimicrobial agents like 7-epiclindamycin . The bioavailability of the oral form of clindamycin, a similar compound, has been estimated to be 87.6% .

Result of Action

The result of 7-Epiclindamycin’s action is the inhibition of bacterial growth and replication. By preventing protein synthesis, 7-Epiclindamycin disrupts the normal functioning of the bacteria, leading to its eventual death . This makes it an effective treatment for infections caused by susceptible bacteria .

Action Environment

The action of 7-Epiclindamycin can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with 7-Epiclindamycin, affecting its efficacy . Additionally, the specific strain of bacteria and its susceptibility to 7-Epiclindamycin can also influence the compound’s action .

生化分析

Biochemical Properties

7-Epiclindamycin plays a crucial role in biochemical reactions, particularly in its interaction with bacterial ribosomes. It binds to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis by preventing the transpeptidation reaction. This interaction disrupts the elongation of the peptide chain, thereby inhibiting bacterial growth . The compound interacts with various enzymes and proteins, including those involved in the bacterial protein synthesis machinery.

Cellular Effects

7-Epiclindamycin exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting protein synthesis, which can lead to cell death in bacterial cells. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. In human cells, 7-Epiclindamycin can induce caspase activation and cell death, particularly in cells with compromised mitochondrial function .

Molecular Mechanism

The molecular mechanism of 7-Epiclindamycin involves its binding to the 50S ribosomal subunit, where it inhibits protein synthesis by interfering with the transpeptidation reaction. This inhibition prevents the elongation of the peptide chain, leading to the disruption of bacterial protein synthesis . Additionally, 7-Epiclindamycin can affect mitochondrial function in human cells, leading to bioenergetic crises and the generation of reactive oxygen species .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Epiclindamycin can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 7-Epiclindamycin can lead to the accumulation of defective mitochondria and impaired autophagy flux . These temporal effects highlight the importance of understanding the compound’s stability and degradation in experimental settings.

Dosage Effects in Animal Models

The effects of 7-Epiclindamycin vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, 7-Epiclindamycin can induce toxic effects, including mitochondrial dysfunction and cell death . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

7-Epiclindamycin is involved in various metabolic pathways, particularly those related to its antibacterial activity. The compound interacts with enzymes involved in protein synthesis and metabolic flux. Its effects on metabolite levels and metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of 7-Epiclindamycin within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which can affect its overall efficacy and toxicity .

Subcellular Localization

7-Epiclindamycin’s subcellular localization is primarily within the ribosomes, where it exerts its antibacterial effects. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its activity and function .

属性

IUPAC Name |

(2S,4R)-N-[(1S,2R)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25)/t9-,10-,11+,12-,13+,14-,15-,16-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLRVYVGXIQJDK-KIDUDLJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16684-06-3 | |

| Record name | 7-Epiclindamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016684063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-EPICLINDAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST54QM406G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride](/img/structure/B601362.png)

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)